molecular formula C24H34N4O2 B11493441 N-(3,4-diethoxybenzyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine

N-(3,4-diethoxybenzyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine

Cat. No.: B11493441
M. Wt: 410.6 g/mol
InChI Key: IHVZQVCPYMOUAG-UHFFFAOYSA-N
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Description

N-[(3,4-DIETHOXYPHENYL)METHYL]-1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-DIETHOXYPHENYL)METHYL]-1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Diethoxyphenyl Group: This step involves the alkylation of the benzodiazole core with a diethoxyphenylmethyl halide in the presence of a base such as potassium carbonate.

    Attachment of the Diethylaminoethyl Group: This is typically done through a nucleophilic substitution reaction where the benzodiazole derivative reacts with a diethylaminoethyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-DIETHOXYPHENYL)METHYL]-1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Alkyl halides, bases like potassium carbonate, solvents such as dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(3,4-DIETHOXYPHENYL)METHYL]-1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its benzodiazole core.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3,4-DIETHOXYPHENYL)METHYL]-1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets. The benzodiazole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Another related compound with a different substitution pattern.

Uniqueness

N-[(3,4-DIETHOXYPHENYL)METHYL]-1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its diethoxyphenyl and diethylaminoethyl groups provide specific interactions that are not present in similar compounds, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C24H34N4O2

Molecular Weight

410.6 g/mol

IUPAC Name

N-[(3,4-diethoxyphenyl)methyl]-1-[2-(diethylamino)ethyl]benzimidazol-2-amine

InChI

InChI=1S/C24H34N4O2/c1-5-27(6-2)15-16-28-21-12-10-9-11-20(21)26-24(28)25-18-19-13-14-22(29-7-3)23(17-19)30-8-4/h9-14,17H,5-8,15-16,18H2,1-4H3,(H,25,26)

InChI Key

IHVZQVCPYMOUAG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1NCC3=CC(=C(C=C3)OCC)OCC

Origin of Product

United States

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